molecular formula C21H25N5O4 B612183 Teloxantrone CAS No. 91441-48-4

Teloxantrone

Cat. No.: B612183
CAS No.: 91441-48-4
M. Wt: 411.5 g/mol
InChI Key: WOPAVGQTOMNFGS-UHFFFAOYSA-N
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Scientific Research Applications

Teloxantrone has been extensively studied for its applications in various scientific fields:

Preparation Methods

The synthesis of Teloxantrone involves multiple steps, including the formation of the anthrapyrazole core. The synthetic route typically starts with the condensation of an anthraquinone derivative with a hydrazine derivative to form the anthrapyrazole core. This is followed by various functional group modifications to achieve the final structure . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of specific solvents, catalysts, and temperature controls .

Chemical Reactions Analysis

Teloxantrone undergoes several types of chemical reactions, including:

Properties

CAS No.

91441-48-4

Molecular Formula

C21H25N5O4

Molecular Weight

411.5 g/mol

IUPAC Name

6,8-dihydroxy-14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(methylamino)ethylimino]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,4,6,8,11,13(16)-hexaen-3-one

InChI

InChI=1S/C21H25N5O4/c1-22-6-7-24-12-2-3-13-17-16(12)21(30)19-15(29)5-4-14(28)18(19)20(17)25-26(13)10-8-23-9-11-27/h2-5,22-23,25,27,29-30H,6-11H2,1H3

InChI Key

WOPAVGQTOMNFGS-UHFFFAOYSA-N

SMILES

CNCCN=C1C=CC2=C3C1=C(C4=C(C=CC(=O)C4=C3NN2CCNCCO)O)O

Canonical SMILES

CNCCN=C1C=CC2=C3C1=C(C4=C(C=CC(=O)C4=C3NN2CCNCCO)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Moxantrazole;  Teloxantrone;  CI-937;  DuP-937;  NSC-355644;  PD-113309;  CI937;  DuP937;  NSC355644;  PD113309.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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